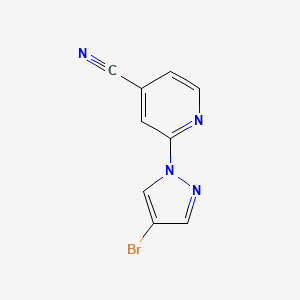
2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile
Descripción general
Descripción
2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile, otherwise known as 2-Bromo-PIC, is a heterocyclic organic compound that has been widely studied due to its unique properties and potential applications. It is a derivative of isonicotinonitrile and is composed of a pyrazole ring and a bromine atom. This compound has been studied for its potential use in synthetic organic chemistry, as well as for its potential biomedical applications.
Aplicaciones Científicas De Investigación
Synthesis of 1,4′-Bipyrazoles
This compound serves as a starting material for synthesizing 1,4′-bipyrazoles . Bipyrazoles are notable for their diverse applications, particularly in creating materials with unique optical and electronic properties, which are valuable in advanced technologies like OLEDs and conductive polymers.
Pharmaceutical Compound Synthesis
2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile: is utilized in the synthesis of various pharmaceutical compounds . These include the development of new drugs with potential therapeutic applications, such as inhibitors that can regulate biological pathways and treat diseases.
Biological Activity Inhibition
As part of the 4-substituted pyrazoles group, this compound can act as an inhibitor of liver alcohol dehydrogenase . This enzyme is involved in alcohol metabolism, and inhibitors can be used to manage alcohol intake and treat alcohol dependency.
Antibacterial and Antifungal Applications
The compound has been evaluated for its antibacterial and antifungal activities . It shows promise in combating infections caused by various pathogens, including Staphylococcus aureus and Escherichia coli, which are significant concerns in medical settings.
Agrochemical Development
Pyrazole derivatives, including 2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile , are explored for their use in agrochemistry . They can be formulated into pesticides or herbicides, offering a new arsenal against pests and weeds that affect crop yields.
Coordination Chemistry
In coordination chemistry , this compound can be used to synthesize ligands that bind to metal ions . These complexes have applications ranging from catalysis to materials science, where they can be used to create novel catalysts or magnetic materials.
Organometallic Chemistry
The compound’s role in organometallic chemistry involves the creation of organometallic frameworks . These structures are crucial for catalytic processes and the development of new materials with unique mechanical and chemical properties.
Medicinal Chemistry
In medicinal chemistry , the compound is a key precursor in synthesizing molecules with a wide range of biological properties . These properties include antibacterial, anti-inflammatory, anticancer, analgesic, and anticonvulsant activities, which are essential for developing new medications.
Propiedades
IUPAC Name |
2-(4-bromopyrazol-1-yl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4/c10-8-5-13-14(6-8)9-3-7(4-11)1-2-12-9/h1-3,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYXZWZTZBFMRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine](/img/structure/B1526389.png)
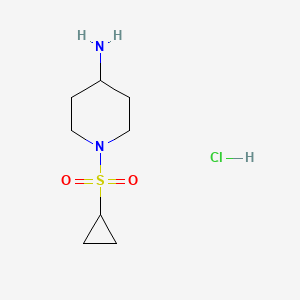
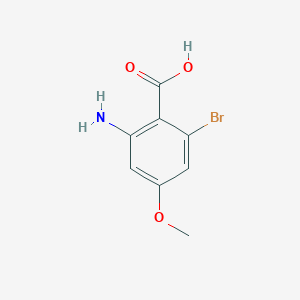
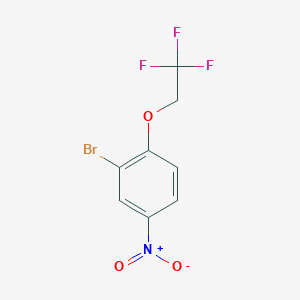
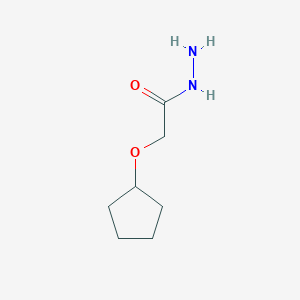
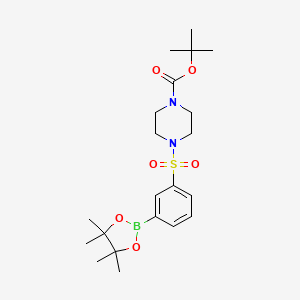
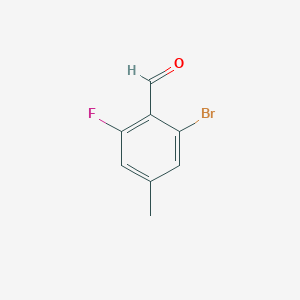
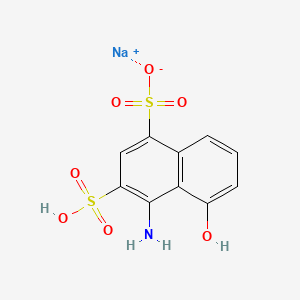


![1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1526406.png)
![N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanamine](/img/structure/B1526408.png)
![1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1526409.png)
![N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B1526411.png)